
Thalidomide-NH-CH2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-NH-CH2-COOH is a synthetic compound that has been widely studied for its potential therapeutic applications. It was first developed in the 1950s as a sedative and anti-nausea medication, but its use was discontinued due to severe birth defects associated with its usage. However, in recent years, Thalidomide-NH-CH2-COOH has been found to have several other beneficial properties that have led to its use in scientific research.
Mécanisme D'action
The exact mechanism of action of Thalidomide-NH-CH2-COOH is not fully understood. However, it is known to bind to a protein called cereblon, which plays a role in regulating the activity of certain proteins in the cell. By binding to cereblon, Thalidomide-NH-CH2-COOH alters the activity of these proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects
Thalidomide-NH-CH2-COOH has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines, which are involved in the inflammatory response. It also inhibits the activity of certain enzymes involved in angiogenesis, the process by which new blood vessels are formed. Additionally, Thalidomide-NH-CH2-COOH has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Thalidomide-NH-CH2-COOH has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, Thalidomide-NH-CH2-COOH also has some limitations. It is toxic at high doses and can cause severe birth defects in pregnant women. Therefore, caution must be exercised when handling and using this compound.
Orientations Futures
There are several future directions for the study of Thalidomide-NH-CH2-COOH. One promising area of research is its potential use in the treatment of cancer. Thalidomide-NH-CH2-COOH has been found to have anti-angiogenic properties, which make it a promising candidate for the treatment of tumors. Additionally, Thalidomide-NH-CH2-COOH has been found to have immunomodulatory effects, which could be useful in the treatment of certain types of cancer.
Another area of research is the development of new derivatives of Thalidomide-NH-CH2-COOH. By modifying the structure of Thalidomide-NH-CH2-COOH, researchers may be able to develop compounds with improved therapeutic properties and reduced toxicity.
Conclusion
Thalidomide-NH-CH2-COOH is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has anti-inflammatory, immunomodulatory, and anti-angiogenic properties, making it a promising candidate for the treatment of several diseases. While Thalidomide-NH-CH2-COOH has some limitations, its advantages make it a valuable tool for scientific research. Future research on Thalidomide-NH-CH2-COOH may lead to the development of new and improved therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of Thalidomide-NH-CH2-COOH involves the reaction of phthalic anhydride with ammonia and then with potassium cyanide to form the intermediate compound, 3-(aminophthalimido) glutarimide. This intermediate compound is then reacted with acetic anhydride to yield Thalidomide-NH-CH2-COOH.
Applications De Recherche Scientifique
Thalidomide-NH-CH2-COOH has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGLFYOYKPSPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-NH-CH2-COOH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
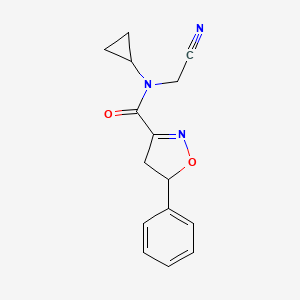
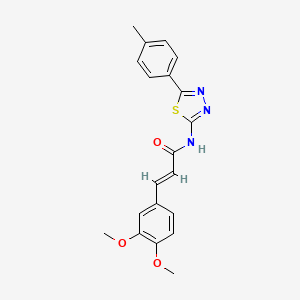
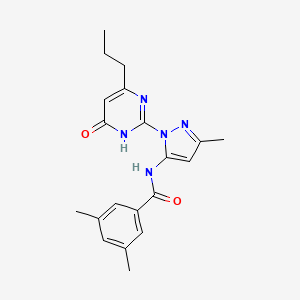
![[1-(3-Bromobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2920341.png)
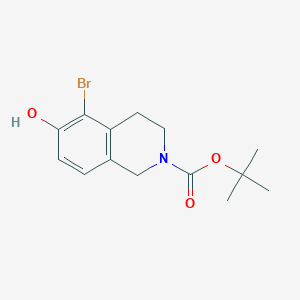
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2920343.png)
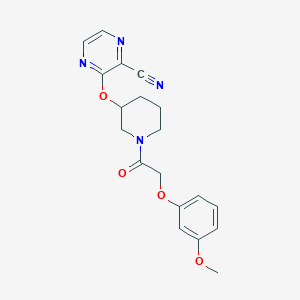
![(2R,3S)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2920346.png)
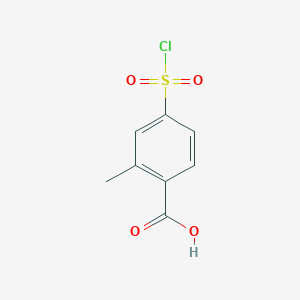
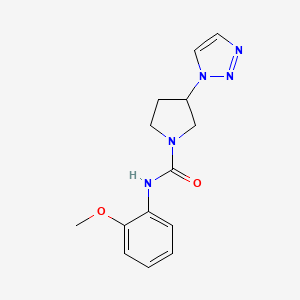
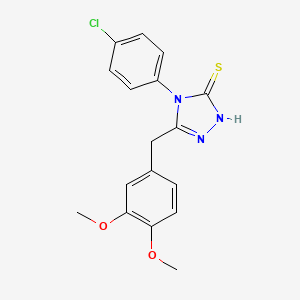
![5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2920355.png)